1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 276862-85-2
VCID: VC2380994
InChI: InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H
SMILES: C1=CC2=C(C(=CN2)C=O)N=C1
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

CAS No.: 276862-85-2

Cat. No.: VC2380994

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde - 276862-85-2

Specification

CAS No. 276862-85-2
Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H
Standard InChI Key JDIWXZAFVHTGBQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=CN2)C=O)N=C1
Canonical SMILES C1=CC2=C(C(=CN2)C=O)N=C1

Introduction

Chemical Structure and Properties

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde consists of fused pyrrole and pyridine rings, creating a bicyclic heterocyclic structure with an aldehyde functional group at the 3-position of the pyrrole ring. This arrangement contributes to its distinct chemical behavior and reactivity patterns. The compound is characterized by the presence of two nitrogen atoms in its ring system - one in the pyrrole portion and another in the pyridine portion - providing potential coordination sites for metal interactions .

Basic Identification Parameters

The compound is formally identified through several standard chemical identifiers:

ParameterValue
Molecular FormulaC₈H₆N₂O
Molecular Weight146.15 g/mol
CAS Number276862-85-2
PubChem CID17964132
InChIInChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H
InChIKeyJDIWXZAFVHTGBQ-UHFFFAOYSA-N
SMILESC1=CC2=C(C(=CN2)C=O)N=C1

Sources:

Physical and Chemical Properties

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde appears as a solid under standard conditions, though its physical state can vary depending on specific conditions and purity. The compound demonstrates solubility in polar organic solvents, making it suitable for various laboratory applications .

The nitrogen atoms in the ring structure impart basic properties to the molecule, allowing it to participate in acid-base reactions. Additionally, the aldehyde group at the 3-position serves as a reactive site for numerous chemical transformations, including condensation reactions, reductions, and oxidations .

Applications and Research Significance

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde serves as a versatile chemical building block with multiple applications across different scientific disciplines.

Pharmaceutical Development

The compound shows significant value as an intermediate in pharmaceutical synthesis. Its bicyclic heterocyclic structure resembles core scaffolds found in various bioactive compounds, making it potentially useful in medicinal chemistry research .

Patent information suggests that related compounds are being investigated as inhibitors of important biological targets, including mTOR kinase and PI3 kinase. These enzymes play crucial roles in cellular signaling pathways associated with cancer, making derivatives of this compound potentially valuable in oncology research .

Synthetic Chemistry Applications

The aldehyde functional group provides an excellent handle for further chemical modifications, allowing 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde to serve as a starting material for diverse chemical libraries. Common transformations might include:

  • Condensation reactions with amines to form imines

  • Reductions to corresponding alcohols

  • Oxidations to carboxylic acids

  • Wittig reactions to form alkenes

  • Aldol condensations to create carbon-carbon bonds

These reactions expand the utility of this compound in creating structurally diverse molecular libraries for various screening purposes .

Derivatives and Related Compounds

Several derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been documented in chemical databases and literature, including halogenated variants that may exhibit distinct properties and applications.

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

This fluorinated derivative features a fluorine atom at the 5-position of the pyridine ring. The molecular weight is calculated at 164.14 g/mol, and detailed preparation tables are available for creating stock solutions at various concentrations .

Concentration1 mg5 mg10 mg
1 mM6.0925 mL30.4625 mL60.9249 mL
5 mM1.2185 mL6.0925 mL12.185 mL
10 mM0.6092 mL3.0462 mL6.0925 mL

Source:

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

This chlorinated derivative features a chlorine substituent at the 5-position, resulting in increased molecular weight compared to the parent compound:

ParameterValue
Molecular FormulaC₈H₅ClN₂O
Molecular Weight180.59 g/mol
CAS Number1190310-94-1

Source:

QuantityPrice (EUR)Product Reference
250 mg16.0010-F208968
1 g45.0010-F208968
5 g176.0010-F208968
10 g323.0010-F208968
25 g653.0010-F208968

Source:

Research and Development Considerations

The structural attributes of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde make it a compound of interest for various research applications. Its heterocyclic nature and functional groups allow it to serve as a versatile chemical probe or building block.

Formulation Considerations

When working with this compound in research settings, proper solubilization techniques are essential. The compound is generally soluble in DMSO and other polar organic solvents, which facilitates its use in biological assays and chemical reactions. For in vivo applications of derivatives, specialized formulations may be necessary to ensure proper solubility and bioavailability .

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